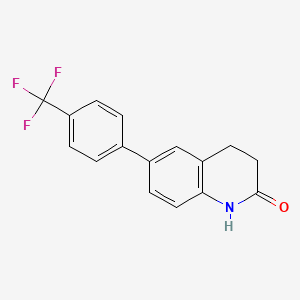
Eg5InhibitorVII
Vue d'ensemble
Description
Eg5InhibitorVII is a small molecule inhibitor that targets the kinesin spindle protein Eg5, also known as kinesin family member 11 or kinesin-5. Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis, making it a critical target for cancer therapy. Inhibiting Eg5 disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Eg5InhibitorVII involves multiple steps, including the formation of a nitrogen-containing heterocyclic compound. The synthetic route typically starts with the preparation of an intermediate compound, which is then subjected to various chemical reactions to form the final product. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Eg5InhibitorVII undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Eg5InhibitorVII has a wide range of scientific research applications, including:
Mécanisme D'action
Eg5InhibitorVII exerts its effects by binding to the allosteric site of the Eg5 motor protein, inhibiting its ATPase activity. This prevents the proper formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage and subsequent apoptosis. The molecular targets and pathways involved include the stabilization of the active site magnesium ion and the inhibition of nucleotide exchange at the active site .
Comparaison Avec Des Composés Similaires
Eg5InhibitorVII is unique compared to other Eg5 inhibitors due to its specific binding affinity and selectivity for the allosteric site of the Eg5 protein. Similar compounds include:
Monastrol: The first selective inhibitor of Eg5, known for its distinctive monoastral spindle phenotype.
S-(methoxytrityl)-L-cysteine (S(MeO)TLC): A potent Eg5 inhibitor with promising anticancer activity.
3,4-dihydropyrimidin-2(1H)-one derivatives (DHPMs): A class of Eg5 inhibitors with pronounced antitumor activity.
This compound stands out due to its higher potency and selectivity, making it a valuable tool in cancer research and therapy .
Propriétés
Formule moléculaire |
C16H12F3NO |
|---|---|
Poids moléculaire |
291.27 g/mol |
Nom IUPAC |
6-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(21)20-14/h1-3,5-7,9H,4,8H2,(H,20,21) |
Clé InChI |
WNVWLPPJRMIRBG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













